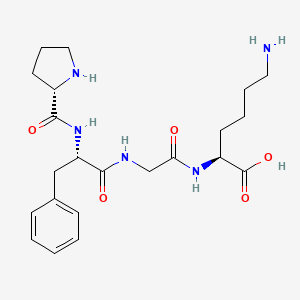

H-Pro-Phe-Gly-Lys-OH

Description

Properties

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N5O5/c23-11-5-4-9-17(22(31)32)26-19(28)14-25-20(29)18(13-15-7-2-1-3-8-15)27-21(30)16-10-6-12-24-16/h1-3,7-8,16-18,24H,4-6,9-14,23H2,(H,25,29)(H,26,28)(H,27,30)(H,31,32)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMILMCIMLLYNMB-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436108 | |

| Record name | (2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21957-31-3 | |

| Record name | (2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Significance of the Pro-Phe-Gly-Lys Sequence: A Technical Review

For Immediate Release

A Deep Dive into the Pro-Phe-Gly-Lys Tetrapeptide: Known Biochemical Interactions and Functional Relevance

This technical guide provides a comprehensive overview of the current scientific understanding of the tetrapeptide sequence Proline-Phenylalanine-Glycine-Lysine (Pro-Phe-Gly-Lys or PFGK). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the biological roles of short peptide sequences. While not as extensively studied as other peptide motifs, the PFGK sequence has been identified in several distinct biological contexts, revealing specific biochemical interactions and a notable lack of transport in a particular physiological model.

Introduction to the Pro-Phe-Gly-Lys Sequence

The Pro-Phe-Gly-Lys (PFGK) sequence is a tetrapeptide composed of four amino acids: Proline (Pro, P), Phenylalanine (Phe, F), Glycine (Gly, G), and Lysine (Lys, K). The unique properties of these constituent amino acids—the rigidity of Proline, the aromatic nature of Phenylalanine, the flexibility of Glycine, and the positive charge of Lysine—confer a specific stereochemical structure to the peptide that dictates its biological interactions. This guide will detail the known functions and interactions of the PFGK sequence as documented in the scientific literature.

Biochemical Interactions and Biological Roles

The biological significance of the PFGK sequence has been elucidated through its use as a substrate in enzymatic assays, its role in microbiology, and its observed transport properties.

Enzymatic Hydrolysis by Prolyl Aminopeptidase

The most well-documented interaction of the Pro-Phe-Gly-Lys sequence is its role as a substrate for prolyl aminopeptidase (PAP). A study on the PAP isolated from the yeast Debaryomyces hansenii demonstrated that the enzyme preferentially hydrolyzes peptides with a proline residue at the N-terminus. In this study, the PFGK tetrapeptide was shown to be hydrolyzed at a significantly higher rate than the dipeptide Pro-Phe, suggesting that the enzyme favors longer peptide substrates.[1] This finding is crucial for understanding the substrate specificity of prolyl aminopeptidases and highlights a specific catabolic pathway for the PFGK sequence.

Interaction with Bacterial Proteins

The Pro-Phe-Gly-Lys sequence has also been implicated in the context of bacterial pathogenesis. Specifically, in studies of the periodontal pathogen Porphyromonas gingivalis, peptides containing lysine residues were investigated for their ability to bind to the bacterium's haemagglutinin. While arginine-containing peptides showed stronger binding, lysine-containing peptides were also noted to interact, albeit more weakly. This suggests a potential role for lysine-containing peptides like PFGK in the adhesive interactions of P. gingivalis in the oral cavity.

Peptide Transport

In the context of nutrient absorption, the transport of the Pro-Phe-Gly-Lys sequence has been investigated in the mammary glands of lactating goats. Interestingly, this study revealed that the PFGK tetrapeptide was not transported across the mammary epithelium. This provides valuable negative data, indicating that specific transport mechanisms for small peptides may exhibit selectivity against sequences with the physicochemical properties of PFGK.

Potential Link to Fibrinolysis

An analogue of the PFGK sequence, referred to as "PYGK," has been mentioned in the literature in connection with an interaction with plasminogen, a key zymogen in the fibrinolytic system responsible for dissolving blood clots. While this connection is indirect, it suggests that PFGK or similar sequences could potentially modulate the process of fibrinolysis. However, further research is required to substantiate this link.

Summary of Quantitative and Qualitative Data

The following table summarizes the key findings related to the biological interactions of the Pro-Phe-Gly-Lys sequence. Due to the limited number of studies, much of the data is qualitative.

| Biological Context | Interacting Molecule/System | Observation | Quantitative Data | Reference |

| Enzymatic Degradation | Prolyl Aminopeptidase (Debaryomyces hansenii) | PFGK is hydrolyzed at a higher rate than the dipeptide Pro-Phe. | Relative hydrolysis rate: Pro-Phe-Gly-Lys (100) > Pro-Phe (66) | [1] |

| Bacterial Adhesion | Porphyromonas gingivalis Haemagglutinin | Lysine-containing peptides exhibit weaker binding than arginine-containing peptides. | Not available | |

| Nutrient Transport | Mammary Gland Epithelium (Lactating Goat) | PFGK is not transported across the epithelium. | Not available | |

| Potential Fibrinolysis Modulation | Plasminogen | An analogue ("PYGK") is suggested to interact with plasminogen. | Not available |

Key Experimental Protocols

Protocol for Prolyl Aminopeptidase Activity Assay with Pro-Phe-Gly-Lys

This protocol is adapted from the study "Purification and Characterization of a Prolyl Aminopeptidase from Debaryomyces hansenii".[1]

Objective: To determine the relative hydrolysis rate of Pro-Phe-Gly-Lys by prolyl aminopeptidase.

Materials:

-

Purified prolyl aminopeptidase from D. hansenii

-

Pro-Phe-Gly-Lys tetrapeptide substrate

-

McIlvaine buffer (100 mM citric acid, 200 mM disodium phosphate, pH 7.5)

-

L-proline-7-amido-4-methylcoumarin (Pro-AMC) as a reference substrate

-

Multiscan fluorometer with excitation at 355 nm and emission at 460 nm

-

Incubator at 37°C

Procedure:

-

Prepare a stock solution of the Pro-Phe-Gly-Lys substrate in McIlvaine buffer. The original study does not specify the concentration used for this specific peptide, but a typical starting concentration for peptide substrates is in the range of 0.1 to 1 mM.

-

Prepare the enzyme solution by diluting the purified prolyl aminopeptidase in McIlvaine buffer to a suitable working concentration.

-

In a microplate well, add 50 µL of the enzyme solution to 250 µL of the McIlvaine buffer containing the Pro-Phe-Gly-Lys substrate.

-

For the reference reaction, use 0.12 mM Pro-AMC as the substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1, 5, 10, 15 minutes). The original study used a 1-minute incubation for Pro-AMC.

-

The hydrolysis of Pro-Phe-Gly-Lys can be monitored by methods such as HPLC to measure the decrease in the substrate peak or the appearance of product peaks (Pro and Phe-Gly-Lys).

-

For the reference substrate Pro-AMC, measure the fluorescence intensity using a fluorometer at excitation and emission wavelengths of 355 nm and 460 nm, respectively.

-

Calculate the rate of hydrolysis. One unit of enzyme activity is defined as the release of 1 µmol of substrate hydrolyzed per hour at 37°C.

-

The relative hydrolysis rate of Pro-Phe-Gly-Lys is expressed as a percentage of the activity observed with the most readily hydrolyzed substrate in the study.

Visualizations

Enzymatic Cleavage of Pro-Phe-Gly-Lys

The following diagram illustrates the enzymatic cleavage of the Pro-Phe-Gly-Lys tetrapeptide by prolyl aminopeptidase.

Conclusion and Future Directions

The Pro-Phe-Gly-Lys sequence, while not extensively characterized, exhibits specific and interesting biological properties. Its role as a preferred substrate for prolyl aminopeptidase from D. hansenii is the most definitive finding, providing a clear biochemical interaction. The observations regarding its lack of transport in the mammary gland and its weak interaction with bacterial adhesins contribute to a more nuanced understanding of the sequence-specific nature of these biological processes.

Future research should aim to:

-

Elucidate the kinetics of PFGK hydrolysis by various prolyl aminopeptidases to determine if the observed preference is widespread.

-

Investigate the potential role of the PFGK sequence in modulating the activity of the fibrinolytic system, building upon the suggestive link with its analogue.

-

Explore the presence of the PFGK motif in endogenous proteins and peptides to identify potential physiological contexts where this sequence may be of significance.

-

Conduct detailed binding studies to quantify the interaction of PFGK with various bacterial and host cell receptors.

A deeper understanding of the biological significance of the Pro-Phe-Gly-Lys sequence will contribute to the broader knowledge of peptide-protein interactions and may unveil novel therapeutic targets or peptide-based drug candidates.

Disclaimer: It is important to note that the abbreviation "PfGK" is also used in the literature to refer to Plasmodium falciparum glycerol kinase, an enzyme involved in lipid metabolism in the malaria parasite. This is entirely unrelated to the Pro-Phe-Gly-Lys peptide sequence and care should be taken to avoid confusion when reviewing the literature.

References

In-Depth Technical Guide to the Physicochemical Properties of H-Pro-Phe-Gly-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the tetrapeptide H-Pro-Phe-Gly-Lys-OH. The information presented herein is intended to support research, scientific analysis, and drug development efforts by offering a detailed characterization of this molecule, including its structural and chemical attributes, predicted biophysical behavior, and standardized experimental protocols for its empirical validation.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are a combination of computed data from reputable biochemical databases and theoretical predictions derived from its amino acid sequence.

| Property | Value | Source |

| Molecular Formula | C22H33N5O5 | PubChem CID: 10138602 |

| Molecular Weight | 447.5 g/mol | PubChem CID: 10138602 |

| Canonical SMILES | C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)O | PubChem CID: 10138602 |

| Predicted Isoelectric Point (pI) | 6.49 | IPC 2.0 Server |

| Predicted LogP (XLogP3) | -3.2 | PubChem CID: 10138602 |

| Predicted Solubility | Predicted to be soluble in aqueous solutions, particularly at acidic pH. | Based on amino acid composition |

Predicted Physicochemical Behavior

Isoelectric Point

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For this compound, the predicted pI is 6.49, as calculated by the IPC 2.0 server. This value suggests that the peptide is nearly neutral at physiological pH (around 7.4), with a slight tendency towards a net positive charge. The pI is influenced by the ionizable groups within the peptide: the N-terminal proline, the C-terminal lysine, and the side chain of lysine. At a pH below the pI, the peptide will carry a net positive charge, and at a pH above the pI, it will have a net negative charge. This property is critical for developing purification strategies such as isoelectric focusing and ion-exchange chromatography.

Solubility

The solubility of a peptide is largely determined by its amino acid composition, specifically the presence of hydrophilic (polar and charged) and hydrophobic (nonpolar) residues. This compound contains a mix of hydrophobic (Proline, Phenylalanine) and hydrophilic (Glycine, Lysine) residues. The presence of the basic amino acid Lysine, which is positively charged at physiological pH, is expected to enhance its solubility in aqueous solutions.

Prediction based on amino acid composition:

-

Acidic residues (D, E, C-terminal COOH): 1 (C-terminal COOH)

-

Basic residues (K, R, H, N-terminal NH2): 2 (Lysine, N-terminal Proline)

-

Overall charge at neutral pH: +1

Based on this positive net charge, the peptide is predicted to be soluble in aqueous solutions. If solubility issues arise, the following strategies can be employed:

-

For basic peptides (net positive charge), dissolution in a slightly acidic solution (e.g., 10% acetic acid) can improve solubility.

-

For highly hydrophobic peptides, a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, may be necessary.

Experimental Protocols

This section details standardized methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Isoelectric Point by Capillary Isoelectric Focusing (cIEF)

Capillary isoelectric focusing is a high-resolution technique for determining the pI of peptides and proteins.

Methodology:

-

Sample Preparation: Dissolve the lyophilized this compound peptide in a suitable buffer to a final concentration of 1 mg/mL. The buffer should contain a mixture of carrier ampholytes covering a pH range that includes the predicted pI (e.g., pH 3-10).

-

Capillary Conditioning: Rinse the capillary sequentially with 0.1 M HCl, deionized water, 0.1 M NaOH, deionized water, and finally with the ampholyte-containing separation buffer.

-

Sample Injection: Inject the peptide sample into the capillary using pressure or vacuum.

-

Focusing: Apply a high voltage across the capillary. The peptide will migrate through the pH gradient until it reaches the pH corresponding to its pI, where its net charge is zero, and migration ceases.

-

Mobilization and Detection: After focusing, mobilize the focused peptide zones towards the detector by applying pressure or a chemical mobilizer. Detection is typically performed using UV absorbance at 214 nm or 280 nm.

-

pI Determination: A calibration curve is generated using a set of pI markers with known isoelectric points. The pI of this compound is determined by comparing its migration time to that of the pI markers.

A conceptual diagram of a G-protein coupled receptor signaling pathway that could be initiated by a peptide containing the Pro-Phe-Gly-Lys motif.

This guide provides a foundational understanding of the physicochemical properties of this compound. The provided experimental protocols offer a starting point for empirical validation and further characterization, which are essential steps in the research and development of peptide-based therapeutics.

In Silico Prediction of H-Pro-Phe-Gly-Lys-OH Bioactivity: A Technical Guide

Introduction

The tetrapeptide H-Pro-Phe-Gly-Lys-OH is a short-chain peptide with potential for various biological activities. In silico predictive methods offer a rapid and cost-effective approach to elucidate its potential therapeutic applications prior to extensive laboratory investigation. This technical guide provides a comprehensive overview of the predicted bioactivities of this compound, detailed in silico experimental protocols, and the potential signaling pathways involved. The predictions are based on the analysis of its structural motifs and comparison with peptides of known function.

Predicted Bioactivities and Quantitative Data Analysis

Based on the amino acid composition and sequence of this compound, the primary predicted bioactivity is the inhibition of Dipeptidyl Peptidase-IV (DPP-IV). Peptides containing a proline (Pro) residue, particularly at the N-terminus, are known to be potential DPP-IV inhibitors. The presence of a hydrophobic amino acid, Phenylalanine (Phe), at the second position can further enhance this inhibitory activity.

While direct experimental data for this compound is not available in the public domain, the following table summarizes the bioactivity of peptides with similar structural motifs. This data serves as a basis for the in silico investigation.

| Peptide Sequence | Target | Bioactivity (IC50) | Source |

| Trp-Leu | DPP-IV | <45 µM | [1] |

| Phe-Leu-Gln-Pro | DPP-IV | 65.3 ± 3.5 µM | [2] |

| IPAVF | DPP-IV | 44.7 µM | [3] |

| YPSY | DPP-IV | 32.60 µM | [2] |

In Silico Experimental Protocols

This section outlines a detailed workflow for the in silico prediction of this compound bioactivity, focusing on DPP-IV and Angiotensin-Converting Enzyme (ACE) inhibition, as well as antioxidant potential.

Molecular Docking

Molecular docking simulations predict the binding affinity and interaction of a ligand (peptide) with the active site of a target protein.

Objective: To predict the binding mode and affinity of this compound to DPP-IV and ACE.

Methodology:

-

Protein Preparation:

-

Obtain the 3D crystal structures of human DPP-IV (e.g., PDB ID: 1X70) and ACE (e.g., PDB ID: 1O86) from the Protein Data Bank.

-

Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDockTools or Chimera.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular builder like Avogadro or ChemDraw.

-

Perform energy minimization of the peptide structure using a suitable force field (e.g., MMFF94).

-

-

Docking Simulation:

-

Define the binding site on the target protein based on the co-crystallized ligand or through blind docking.

-

Perform docking using software such as AutoDock Vina, specifying the search space and exhaustiveness.

-

-

Analysis:

-

Analyze the docking results to identify the most stable binding pose based on the predicted binding energy (kcal/mol).

-

Visualize and analyze the interactions (hydrogen bonds, hydrophobic interactions) between the peptide and the protein residues in the active site.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the structural properties of compounds and their biological activity.

Objective: To develop a QSAR model to predict the DPP-IV inhibitory activity of peptides and apply it to this compound.

Methodology:

-

Dataset Collection:

-

Compile a dataset of peptides with known DPP-IV inhibitory activity (IC50 values).

-

-

Descriptor Calculation:

-

For each peptide in the dataset, calculate a set of molecular descriptors representing their physicochemical properties (e.g., hydrophobicity, molecular weight, charge) using software like PaDEL-Descriptor or Mordred.

-

-

Model Building:

-

Divide the dataset into a training set and a test set.

-

Use statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build a QSAR model using the training set.

-

-

Model Validation:

-

Validate the predictive power of the model using the test set and various statistical metrics (e.g., R², Q², RMSE).

-

-

Prediction:

-

Calculate the molecular descriptors for this compound and use the validated QSAR model to predict its DPP-IV inhibitory activity.

-

Signaling Pathways and Visualization

The predicted bioactivities of this compound are associated with specific signaling pathways. Understanding these pathways is crucial for elucidating the peptide's mechanism of action.

DPP-IV Inhibition Signaling Pathway

DPP-IV inhibitors increase the levels of incretin hormones like GLP-1 and GIP, which in turn enhance insulin secretion and suppress glucagon release, leading to improved glycemic control.

ACE Inhibition Signaling Pathway

ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure.

General Antioxidant Cellular Defense Pathway

Antioxidant peptides can protect cells from damage caused by reactive oxygen species (ROS) by upregulating endogenous antioxidant enzymes.

Conclusion

This in-depth technical guide provides a framework for the in silico prediction of the bioactivity of the tetrapeptide this compound. Based on its structural features, the peptide shows promise as a DPP-IV inhibitor, with potential, though less certain, ACE inhibitory and antioxidant activities. The outlined experimental protocols for molecular docking and QSAR modeling provide a clear path for virtual screening and lead optimization. The visualization of the associated signaling pathways offers insights into the potential mechanisms of action. While these in silico predictions are a valuable first step, they must be complemented by in vitro and in vivo studies to confirm the bioactivity and therapeutic potential of this compound.

References

- 1. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dipeptidyl peptidase-IV inhibitory peptides generated by tryptic hydrolysis of a whey protein concentrate rich in β-lactoglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pro-Phe-Gly-Lys (PFGK) Motif: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Pro-Phe-Gly-Lys (PFGK) tetrapeptide sequence, while not a ubiquitously characterized protein motif with a single defined function, has emerged in several distinct biological contexts, suggesting its potential significance in protein structure and interaction. This technical guide provides a comprehensive overview of the PFGK sequence, consolidating the available data, proposing potential functional roles based on its biochemical properties, and detailing experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in the study and therapeutic targeting of short peptide motifs.

Introduction to the Pro-Phe-Gly-Lys Sequence

The Pro-Phe-Gly-Lys (PFGK) sequence is a tetrapeptide composed of proline, phenylalanine, glycine, and lysine. Unlike well-established motifs like the RGD or SH2 domains, the PFGK sequence does not have a single, universally recognized function. However, its occurrences in specific proteins and peptides suggest roles in transport, enzyme-substrate interactions, and potential protein-protein interactions. Understanding the structural and functional implications of this sequence can open new avenues for research and therapeutic intervention.

Physicochemical and Structural Profile of the PFGK Sequence

The potential functions of the PFGK sequence can be inferred from the individual properties of its constituent amino acids.

-

Proline (Pro, P): A unique amino acid with a rigid, cyclic side chain that restricts the conformational flexibility of the polypeptide backbone.[1][2] Its presence often induces sharp turns or "kinks" in the protein structure, making it a common residue in linker regions or at the surface of proteins.[2]

-

Phenylalanine (Phe, F): An aromatic and hydrophobic amino acid.[1] Its bulky side chain can participate in hydrophobic and aromatic stacking interactions, which are crucial for protein folding and binding to other molecules.[1][2]

-

Glycine (Gly, G): The smallest and most flexible amino acid due to its single hydrogen atom as a side chain.[1] This flexibility allows for a wider range of main-chain conformations, often found in tight turns and flexible linkers where other, bulkier residues would be sterically hindered.

-

Lysine (Lys, K): A positively charged (basic) and hydrophilic amino acid at physiological pH.[1] Its long, flexible side chain terminating in an amino group can form salt bridges, hydrogen bonds, and participate in electrostatic interactions. It is also a common site for post-translational modifications such as ubiquitination and acetylation.

Collectively, the PFGK sequence presents a unique combination of rigidity (Pro), hydrophobicity (Phe), flexibility (Gly), and positive charge (Lys). This suggests that the motif could function as a versatile interaction module, with specific regions contributing to different aspects of binding or structure. For instance, the Pro-Gly segment could act as a flexible hinge, while the Phe and Lys residues could be involved in specific molecular recognition events.

Data Presentation: Occurrences and Contexts of the PFGK Sequence

The following table summarizes the documented occurrences of the Pro-Phe-Gly-Lys sequence in naturally occurring or engineered proteins and peptides.

| Protein/Peptide Context | Organism/System | Observed or Proposed Function/Role | Reference(s) |

| OprD (OccD1) Porin Substrate | Pseudomonas aeruginosa | Transported peptide; involved in the uptake of basic amino acids and certain peptides. | [3][4] |

| Aminopeptidase Ey Substrate | Hen's Egg Yolk | The enzyme can release the N-terminal proline from this peptide. | [5] |

| Peptide-Polymer Hybrid Studies | Synthetic | Analogue to a peptide that interacts with plasminogen in fibrinolysis. | [6] |

| Engineered Cas Effector Protein | Synthetic | Part of the amino acid sequence of an engineered Cas protein. | [7] |

| Peptide Uptake Inhibition | Caco-2 cells | Inhibits the uptake of the dipeptide Gly-Sar, suggesting interaction with peptide transporters. | [8] |

| Cosmetic Ingredient | N/A | Listed as a component in a cosmetic formulation. | [9] |

Experimental Protocols for the Study of the PFGK Motif

Investigating the functional and structural significance of the PFGK motif requires a combination of synthetic, biochemical, and biophysical techniques. The following sections detail generalized experimental protocols that can be adapted for this purpose.

Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the standard method for producing the PFGK peptide and its analogues for use in functional and structural studies.

Objective: To chemically synthesize the Pro-Phe-Gly-Lys tetrapeptide.

Methodology: Fmoc-Based Solid-Phase Peptide Synthesis

-

Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink amide resin) pre-loaded with the C-terminal amino acid (Lysine). The lysine side chain must be protected with an orthogonal protecting group (e.g., Boc) to prevent side reactions.

-

Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound lysine using a solution of 20% piperidine in a suitable solvent like dimethylformamide (DMF).

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Gly-OH) using a coupling reagent (e.g., HBTU, HATU, or DCC) and a base (e.g., DIPEA) in DMF. Add this activated amino acid to the resin to form the peptide bond.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat Cycle: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids (Fmoc-Phe-OH and Fmoc-Pro-OH).

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group from the proline residue.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Binding Analysis

To determine if the PFGK motif mediates interactions with other proteins or molecules, quantitative binding assays are essential.

Objective: To quantify the binding affinity and kinetics of the PFGK peptide to a target protein.

Methodology: Surface Plasmon Resonance (SPR)

-

Ligand Immobilization: Covalently immobilize the target protein (the "ligand") onto the surface of an SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of dilutions of the synthesized PFGK peptide (the "analyte") in a suitable running buffer.

-

Binding Measurement: Inject the different concentrations of the PFGK peptide over the sensor chip surface. The binding of the peptide to the immobilized protein will cause a change in the refractive index at the surface, which is detected by the SPR instrument and recorded in real-time as a sensorgram.

-

Dissociation Phase: After the association phase, flow the running buffer over the chip to monitor the dissociation of the peptide from the protein.

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound peptide from the protein surface, preparing it for the next injection.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Structural Analysis

Determining the three-dimensional structure of the PFGK motif, either alone or in complex with a binding partner, is crucial for understanding its function at a molecular level.

Objective: To determine the high-resolution structure of the PFGK motif in a protein complex.

Methodology: X-ray Crystallography

-

Complex Formation and Purification: Mix the PFGK-containing protein and its binding partner in a stoichiometric ratio and purify the complex using size-exclusion chromatography.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH values, temperatures, and additives) using vapor diffusion methods (sitting or hanging drop) to obtain well-ordered crystals of the protein complex.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron source) and collect the diffraction data.

-

Structure Determination: Process the diffraction data and determine the phases of the structure factors, either by molecular replacement (if a homologous structure is available) or by experimental phasing methods.

-

Model Building and Refinement: Build an atomic model of the protein complex into the resulting electron density map and refine the model to improve its agreement with the experimental data.

-

Structural Analysis: Analyze the final structure to identify the specific interactions involving the PFGK motif, such as hydrogen bonds, salt bridges, and hydrophobic contacts.

Mandatory Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

Workflow for PFGK Motif Analysis

Hypothetical PFGK-Mediated Signaling

Applications in Drug Development

The contexts in which the PFGK sequence has been identified suggest several potential applications in drug development.

-

Antibacterial Drug Development: The transport of PFGK by the OprD porin of Pseudomonas aeruginosa indicates that this porin can be a target for novel antibacterial strategies.[3][4] For example, PFGK could be used as a carrier to deliver cytotoxic agents into the bacterium, a "Trojan horse" approach. Alternatively, molecules that block the PFGK binding site on OprD could inhibit nutrient uptake, thereby slowing bacterial growth.

-

Enzyme Inhibition: The interaction of PFGK with aminopeptidases suggests that derivatives of this peptide could be designed as enzyme inhibitors.[5] By modifying the peptide backbone or side chains, it may be possible to create potent and selective inhibitors for therapeutic use, for example, in the regulation of blood pressure or inflammation.

-

Modulation of Fibrinolysis: The link between a PFGK analogue and plasminogen suggests a potential role in the regulation of blood clotting.[6] Peptidomimetics based on the PFGK sequence could be developed to either enhance or inhibit fibrinolysis, which would be beneficial in the treatment of thrombotic or bleeding disorders.

Conclusion

The Pro-Phe-Gly-Lys sequence represents an intriguing tetrapeptide with demonstrated roles in specific biological processes, including bacterial transport and enzyme-substrate interactions. While not a classical, widely distributed protein motif, its unique combination of structural rigidity, flexibility, hydrophobicity, and charge makes it a compelling subject for further research. The experimental protocols and potential therapeutic applications outlined in this guide provide a framework for future investigations into the structure, function, and druggability of the PFGK sequence and other short peptide motifs. A deeper understanding of such motifs will undoubtedly contribute to the development of novel therapeutic strategies.

References

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]

- 3. academic.oup.com [academic.oup.com]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. Substrate specificity of aminopeptidase Ey from hen's (Gallus domesticus) egg yolk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN112195164B - Engineered Cas effector proteins and methods of using the same - Google Patents [patents.google.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. SUPEREGG Vitamin Collective Vitality Elixir VS Riman Dermatology Serum [skinsort.com]

An In-depth Technical Guide on the Role of Platelet-Type Phosphofructokinase (PFKP) in Cell Signaling

Introduction

This technical guide provides a comprehensive overview of the role of the platelet-type phosphofructokinase (PFKP) protein in cellular signaling pathways. Initial searches for "PFGK peptide" did not yield a specific entity; it is presumed that the query refers to the PFKP protein, a key metabolic enzyme with significant, non-canonical roles in cell signaling. PFKP is one of three isoforms of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[1] Beyond its established function in metabolism, emerging evidence highlights PFKP's involvement in regulating critical cellular processes such as proliferation, apoptosis, and metastasis, particularly in the context of cancer.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of PFKP's signaling functions, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

PFKP in Cellular Signaling: Beyond Glycolysis

PFKP's role in cell signaling extends beyond its catalytic activity in glycolysis, positioning it as a crucial node in various signaling networks. It influences cell growth, survival, and motility through both metabolic and non-metabolic mechanisms.[1][2]

1.1. Regulation of PFKP Expression and Activity

The expression and activity of PFKP are tightly regulated by various signaling pathways. In cancer cells, PFKP is often overexpressed, and this upregulation is associated with poor prognosis in several cancers, including breast, lung, and colorectal cancer.[1][4][5]

Several transcription factors and signaling molecules modulate PFKP expression. For instance, β-catenin can positively regulate PFKP to control lactate production and enhance cell migration in breast cancer.[2] Conversely, the transcription factor Snail, a key driver of epithelial-mesenchymal transition, represses PFKP at the transcriptional level.[1]

Post-translational modifications also play a critical role in regulating PFKP activity. In brain tumors, activated Epidermal Growth Factor Receptor (EGFR) phosphorylates PFKP at tyrosine 64 (Y64), enhancing its kinase activity and promoting tumorigenesis.[2] Furthermore, AKT can phosphorylate PFKP at serine 386 (S386), which inhibits its ubiquitination and subsequent degradation, leading to increased PFKP stability and activity. A peptide corresponding to amino acids 380-389 of PFKP has been used to study this interaction structurally.[6]

1.2. PFKP in Cancer-Associated Signaling Pathways

PFKP is a significant player in multiple signaling pathways that are frequently dysregulated in cancer.

-

PI3K/AKT Pathway: The PI3K/AKT pathway, a central regulator of cell survival and proliferation, intersects with PFKP signaling. Activated AKT phosphorylates and stabilizes PFKP, thereby promoting glycolysis and tumor growth.[6] This interaction highlights a feedback loop where a key survival pathway directly enhances the activity of a metabolic enzyme to fuel cancer progression.

-

Receptor Tyrosine Kinase (RTK) Signaling: PFKP has been shown to interact with and modulate the activity of receptor tyrosine kinases. In non-small cell lung cancer, PFKP can bind to AXL and promote its phosphorylation at Y779, which in turn activates MET signaling.[7] This non-metabolic function of PFKP directly links it to oncogenic signaling cascades that drive cell proliferation, invasion, and migration.[7]

-

c-Myc Signaling: A positive feedback loop exists between PFKP and the oncoprotein c-Myc in head and neck squamous cell carcinoma. PFKP enhances the stability of c-Myc through the ERK pathway, while c-Myc transcriptionally upregulates PFKP expression.[8] This reciprocal regulation amplifies their oncogenic effects, promoting cell proliferation and metastasis.[8]

Quantitative Data on PFKP Function

The following tables summarize key quantitative data related to the function and expression of PFKP in various cellular contexts.

Table 1: PFKP Expression and Clinical Correlation in Cancer

| Cancer Type | PFKP Expression Status | Correlation with Clinical Outcome | Reference |

| Colorectal Cancer | Significantly overexpressed in CRC tissues | High expression correlated with worse disease-specific and overall survival | [1] |

| Lung Cancer | Highly expressed in lung cancer tissues and cell lines | High expression associated with poor prognosis and larger tumor size | [5] |

| Breast Cancer | Highly expressed in estrogen receptor-negative and HER2-negative cell lines | High mRNA expression associated with T2/T3/T4 stage, lymph node metastasis, and stage II/III/IV disease | [4] |

| Head and Neck Squamous Cell Carcinoma | Upregulated in HNSCC tissues and cell lines | High expression predicts a poor prognosis | [8] |

Table 2: Functional Effects of PFKP Modulation

| Cell Type/Model | Experimental Modulation | Observed Effect | Quantitative Finding | Reference |

| Colorectal Cancer Cells (HCT116) | PFKP knockdown | Decreased glucose uptake | Data not specified | [1] |

| Lung Cancer Cell Lines | PFKP knockdown | Decreased glucose uptake, lactate levels, and ATP concentrations | Significant decreases observed | [5] |

| Non-Small Cell Lung Cancer Cells | PFKP knockdown | Inhibited cell proliferation, colony formation, invasion, and migration | Significant inhibition observed | [7] |

| Breast Cancer Cells (MCF7, SK-BR-3, MDA-MB-231) | PFKP knockdown | Decreased proliferation and invasiveness | Significant decreases observed | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of PFKP in cell signaling.

3.1. Western Blotting for PFKP Detection

This protocol is used to detect the levels of PFKP protein in cell or tissue lysates.

-

Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against PFKP (e.g., from Cell Signaling Technology) overnight at 4°C with gentle agitation.[9]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

3.2. Co-Immunoprecipitation (Co-IP) for PFKP Interaction Analysis

This protocol is used to identify proteins that interact with PFKP.[8]

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40) with protease inhibitors.

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for PFKP or a control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting or mass spectrometry.[8][10]

3.3. PFK Activity Assay

This colorimetric assay measures the enzymatic activity of PFKP.[11][12]

-

Sample Preparation: Prepare cell or tissue lysates in the provided PFK assay buffer.

-

Reaction Mix Preparation: Prepare a reaction mix containing PFK substrate, ATP, and the enzyme mix as per the kit manufacturer's instructions.

-

Assay Reaction: Add the sample to a 96-well plate and then add the reaction mix. The assay is based on a coupled enzyme reaction where the ADP produced by PFK is used to generate NADH, which reduces a colorless probe to a colored product.[12]

-

Measurement: Measure the absorbance at 450 nm at multiple time points to determine the reaction rate.

-

Calculation: Calculate the PFK activity based on the rate of change in absorbance, normalized to the protein concentration of the sample. One unit of PFK activity is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at a specific pH and temperature.[11]

Visualization of PFKP Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving PFKP.

References

- 1. PFKP: More than phosphofructokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. PFKP inhibition protects against pathological cardiac hypertrophy by regulating protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Stabilization of phosphofructokinase 1 platelet isoform by AKT promotes tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. PFKP phosphofructokinase, platelet [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. Glycolytic Pfkp acts as a Lin41 protein kinase to promote endodermal differentiation of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphofructokinase Platelet Overexpression Accelerated Colorectal Cancer Cell Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthetic Tetrapeptide H-Pro-Phe-Gly-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide H-Pro-Phe-Gly-Lys-OH is a synthetic peptide sequence of significant interest in biochemical and pharmaceutical research. This document provides a comprehensive overview of its likely synthetic origin, design rationale, and potential biological interactions. Detailed experimental protocols for its chemical synthesis, purification, and characterization are presented. Furthermore, this guide explores the enzymatic susceptibility of the peptide, particularly concerning the Pro-Phe and Phe-Gly-Lys motifs, and includes relevant quantitative data where available. Visualizations of the synthetic workflow and potential enzymatic cleavage pathways are provided to facilitate a deeper understanding of this peptide's properties and applications.

Discovery and Origin: A Rationale-Driven Design

The peptide sequence this compound is not known to be a naturally occurring molecule. Its discovery is rooted in rational design and chemical synthesis for specific research applications. The sequence is composed of four amino acid residues: Proline (Pro), Phenylalanine (Phe), Glycine (Gly), and Lysine (Lys)[1]. The design rationale for this tetrapeptide likely stems from the distinct biochemical properties of its constituent motifs:

-

N-terminal Pro-Phe Motif: The presence of a proline residue followed by another amino acid makes the N-terminus a potential substrate for Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a well-characterized serine protease that cleaves X-Pro dipeptides from the N-terminus of polypeptides. This makes the Pro-Phe sequence a useful tool for studying DPP-IV activity and for designing substrates or inhibitors of this enzyme.

-

C-terminal Phe-Gly-Lys Motif: The C-terminal tripeptide sequence is analogous to linkers used in drug delivery and targeting. Specifically, the Gly-Phe-Lys (GFK) sequence has been employed as a linker in radiopharmaceuticals that is susceptible to cleavage by renal brush border enzymes. This property is utilized to facilitate the clearance of radioactivity from the kidneys, thereby reducing nephrotoxicity.

Therefore, the this compound sequence is likely a synthetic construct designed to probe the activity of specific proteases or to act as a building block for more complex bioconjugates.

Physicochemical Properties

The fundamental properties of this compound are derived from its amino acid composition.

| Property | Value | Reference |

| Molecular Formula | C22H33N5O5 | [1] |

| Molecular Weight | 447.5 g/mol | [1] |

| IUPAC Name | (2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid | [1] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

The standard method for synthesizing this compound is the Fmoc/tBu solid-phase peptide synthesis (SPPS) approach.

Materials:

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-Gly-OH

-

Fmoc-Phe-OH

-

Fmoc-Pro-OH

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

Protocol:

-

Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (Glycine):

-

In a separate vial, dissolve Fmoc-Gly-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

-

Add DIPEA (6 eq) to activate the amino acid.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2 hours.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps sequentially for Fmoc-Phe-OH and Fmoc-Pro-OH.

-

Final Fmoc Deprotection: After the final coupling, perform one last Fmoc deprotection cycle as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Reagents:

-

Preparative Reverse-Phase HPLC system with a C18 column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

UV detector set to 220 nm and 280 nm.

Protocol:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Method Development:

-

Perform an analytical run with a linear gradient of 5-95% Mobile Phase B over 30 minutes to determine the retention time of the target peptide.

-

-

Preparative Purification:

-

Inject the dissolved crude peptide onto the preparative C18 column.

-

Run a gradient optimized from the analytical run to separate the target peptide from impurities.

-

Collect fractions corresponding to the major peak with the expected retention time.

-

-

Fraction Analysis and Lyophilization:

-

Analyze the collected fractions by analytical HPLC to confirm purity.

-

Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

-

Characterization by Mass Spectrometry

Instrumentation:

-

Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS).

Protocol:

-

Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).

-

Mass Determination:

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

The expected monoisotopic mass for this compound [M+H]+ is approximately 448.25 Da.

-

-

Sequence Verification (Tandem MS/MS):

-

Select the parent ion (m/z 448.25) for fragmentation.

-

Acquire the MS/MS spectrum.

-

Analyze the fragmentation pattern (b- and y-ions) to confirm the amino acid sequence.

-

Quantitative Data and Biological Interactions

As this compound is a synthetic peptide, its biological activity is determined by its susceptibility to enzymatic cleavage.

Dipeptidyl Peptidase IV (DPP-IV) Interaction

The N-terminal Pro-Phe sequence is a potential substrate for DPP-IV. While specific kinetic data for this compound is not available in the literature, data for similar DPP-IV substrates provides a basis for understanding this interaction.

| Substrate | Enzyme Source | Km | Vmax | Ki (for inhibitor) | Reference |

| Ala-Pro-cresyl violet | Rat Hepatocytes | 6-22 µM | 4-16 nU | 7 µM (dipeptide phosphonate inhibitor) | [2] |

| Gly-Pro-2-naphthylamide | Not specified | 0.66 mM | - | - | |

| Ala-Ala-2-naphthylamide | Not specified | 1 mM | - | - | |

| Lys-Pro-pNA | Human Seminal Plasma | - | - | - | [3] |

| Ala-Pro-pNA | Human Seminal Plasma | - | - | - | [3] |

The kcat/Km for Lys-Pro-pNA and Ala-Pro-pNA with human dipeptidyl peptidase II were found to be 4.1x10^6 s-1·M-1 and 2.6x10^6 s-1·M-1, respectively[3]. These values indicate that dipeptides with a proline at the second position are efficient substrates for this class of enzymes.

Renal Peptidase Cleavage

The Phe-Gly-Lys motif is a potential target for renal brush border peptidases. The use of Gly-Phe-Lys as a cleavable linker in targeted radiopharmaceuticals suggests that this sequence is recognized and hydrolyzed in the kidneys. This cleavage is advantageous for releasing therapeutic or imaging agents and facilitating their clearance. While specific kinetic parameters for the cleavage of this compound by renal enzymes are not documented, the established utility of the GFK linker strongly implies its susceptibility to hydrolysis in a renal environment.

Visualizations

Synthetic Workflow

Caption: Workflow for the Solid-Phase Synthesis of this compound.

Potential Enzymatic Cleavage Pathways

Caption: Potential enzymatic cleavage sites in this compound.

Conclusion

The tetrapeptide this compound serves as a valuable tool in biochemical and pharmaceutical research due to its synthetic accessibility and the specific motifs embedded in its sequence. While not a naturally occurring peptide, its design allows for the investigation of enzyme activity, particularly DPP-IV, and provides a foundation for the development of cleavable linkers for targeted therapies. The detailed protocols provided in this guide offer a comprehensive resource for the synthesis, purification, and characterization of this and similar peptides, empowering researchers to utilize these molecules in a variety of applications. Further investigation into the specific kinetics of its interaction with various proteases will continue to elucidate its potential roles in drug development and diagnostics.

References

- 1. This compound | C22H33N5O5 | CID 10138602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ala-Pro-cresyl violet, a synthetic fluorogenic substrate for the analysis of kinetic parameters of dipeptidyl peptidase IV (CD26) in individual living rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Receptor Binding Affinity of H-Pro-Phe-Gly-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the predicted receptor binding affinity and potential mechanism of action for the tetrapeptide H-Pro-Phe-Gly-Lys-OH (PFGK). Due to the current absence of direct experimental data for this specific peptide in publicly available literature, this guide presents a scientifically plausible, hypothetical framework based on the peptide's structure and known activities of similar bioactive peptides. This guide proposes that PFGK may act as an agonist for a G-protein coupled opioid receptor, a hypothesis supported by the presence of key amino acid residues commonly found in endogenous and synthetic opioid peptides. Detailed, standardized experimental protocols are provided to facilitate the empirical validation of this hypothesis. Furthermore, this document includes structured data tables for organizing predicted and experimental results, alongside visualizations of the proposed signaling pathway and a general experimental workflow for receptor binding analysis, created using the DOT language for Graphviz.

Introduction

The tetrapeptide this compound (PFGK) is a novel peptide of interest for its potential bioactive properties. Its constituent amino acids—Proline, Phenylalanine, Glycine, and Lysine—are frequently found in peptides with diverse biological activities. Notably, the presence of Phenylalanine is a common feature in opioid peptides, which are crucial regulators of pain, mood, and various physiological processes. Proline residues are known to introduce specific structural conformations in peptides, while the basic side chain of Lysine can be critical for receptor interactions. This guide explores the hypothetical binding of PFGK to a G-protein coupled opioid receptor, outlining the necessary steps to validate this prediction and characterize its potential as a therapeutic agent.

Predicted Receptor Binding Affinity

Based on its structural components, it is hypothesized that this compound may exhibit agonistic activity towards a G-protein coupled opioid receptor. The predicted binding affinity is presented below in a structured format, alongside columns for future experimental data to allow for direct comparison.

Table 1: Predicted and Experimental Receptor Binding Affinity of this compound

| Parameter | Predicted Value | Experimental Value (SPR) | Experimental Value (ITC) | Experimental Value (Radioligand Assay) |

| Receptor Target | Opioid Receptor | |||

| Dissociation Constant (KD) | 10-7 - 10-9 M | |||

| Association Rate (ka) | 105 M-1s-1 | |||

| Dissociation Rate (kd) | 10-2 s-1 | |||

| IC50 | Not Applicable | |||

| Ki | Not Applicable | |||

| Thermodynamic Parameters | ||||

| ΔH (kcal/mol) | ||||

| ΔS (cal/mol·K) | ||||

| ΔG (kcal/mol) |

Experimental Protocols

To empirically determine the receptor binding affinity of this compound, the following standard experimental protocols are recommended.

Objective: To measure the real-time association and dissociation kinetics of PFGK with a purified and immobilized opioid receptor.

Methodology:

-

Receptor Immobilization: Covalently immobilize the purified opioid receptor onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

-

Binding Analysis: Inject the different concentrations of the peptide over the sensor chip surface and monitor the change in the SPR signal (response units, RU).

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Objective: To determine the thermodynamic parameters of the binding interaction between PFGK and an opioid receptor.

Methodology:

-

Sample Preparation: Place the purified opioid receptor in the sample cell and the this compound peptide in the injection syringe, both in the same buffer.

-

Titration: Perform a series of injections of the peptide into the receptor solution while monitoring the heat change associated with the binding event.

-

Data Analysis: Integrate the heat change peaks and fit the data to a binding isotherm model to determine the binding stoichiometry (n), the binding constant (KA, the inverse of KD), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Objective: To determine the binding affinity of PFGK by measuring its ability to compete with a radiolabeled ligand for binding to the opioid receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest.

-

Competitive Binding: Incubate the membranes with a fixed concentration of a suitable radiolabeled opioid receptor ligand (e.g., [³H]-naloxone) and a range of concentrations of this compound.

-

Separation and Detection: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and a general experimental workflow.

Caption: A generalized experimental workflow for determining the receptor binding affinity of a peptide.

Caption: A proposed signaling pathway for this compound via a Gαi-coupled opioid receptor.

Conclusion

While the precise biological role of this compound remains to be elucidated, this technical guide provides a robust hypothetical framework for its investigation as a potential opioid receptor agonist. The proposed experimental protocols offer standardized methods for determining its binding affinity and mechanism of action. The successful validation of this hypothesis could position this compound as a novel candidate for further drug development, particularly in the areas of analgesia and neuromodulation. Future studies should focus on the outlined experimental validation, followed by in vitro and in vivo functional assays to fully characterize the pharmacological profile of this peptide.

Methodological & Application

Solid-Phase Synthesis of H-Pro-Phe-Gly-Lys-OH: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the solid-phase synthesis of the tetrapeptide H-Pro-Phe-Gly-Lys-OH using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The protocol details each step from resin preparation to final peptide cleavage, purification, and characterization.

Overview of the Synthesis Strategy

The synthesis of this compound is performed on a solid support (resin), which allows for the easy removal of excess reagents and byproducts by simple filtration. The peptide chain is assembled in the C-terminal to N-terminal direction. The temporary Nα-Fmoc protecting group is removed at each step by a piperidine solution, and the subsequent amino acid is coupled using an activating agent. The side chain of Lysine is protected with a Boc (tert-butyloxycarbonyl) group, which is stable to the Fmoc deprotection conditions and is removed during the final cleavage from the resin.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

| Category | Item | Grade | Vendor Example |

| Resin | Fmoc-Lys(Boc)-Wang Resin | 0.5-1.0 mmol/g loading | Novabiochem |

| Amino Acids | Fmoc-Gly-OH | Synthesis Grade | Sigma-Aldrich |

| Fmoc-Phe-OH | Synthesis Grade | Sigma-Aldrich | |

| Fmoc-Pro-OH | Synthesis Grade | Sigma-Aldrich | |

| Coupling Reagent | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Synthesis Grade | ChemPep |

| Base | DIPEA (N,N-Diisopropylethylamine) | Synthesis Grade | Thermo Fisher |

| Deprotection Reagent | Piperidine | Synthesis Grade | Sigma-Aldrich |

| Solvents | DMF (N,N-Dimethylformamide) | Peptide Synthesis Grade | Thermo Fisher |

| DCM (Dichloromethane) | ACS Grade | VWR | |

| Diethyl Ether | Anhydrous | Sigma-Aldrich | |

| Cleavage Reagents | TFA (Trifluoroacetic acid) | Reagent Grade | Sigma-Aldrich |

| TIS (Triisopropylsilane) | Reagent Grade | Sigma-Aldrich | |

| H₂O | Deionized | - | |

| HPLC Solvents | Acetonitrile (ACN) | HPLC Grade | Thermo Fisher |

| Water | HPLC Grade | Thermo Fisher | |

| TFA | HPLC Grade | Sigma-Aldrich |

Experimental Protocols

This protocol is designed for a 0.1 mmol synthesis scale.

Resin Preparation and Swelling

-

Weigh 200 mg of Fmoc-Lys(Boc)-Wang resin (assuming a loading of 0.5 mmol/g) into a solid-phase synthesis vessel.

-

Add 5 mL of DMF to the resin and allow it to swell for 30 minutes with gentle agitation.

-

Drain the DMF from the vessel.

Peptide Chain Elongation (Coupling and Deprotection Cycles)

This cycle is repeated for each amino acid (Gly, Phe, Pro).

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

-

In a separate vial, dissolve the next Fmoc-amino acid (0.5 mmol, 5 equivalents), HBTU (0.49 mmol, 4.9 equivalents), and DIPEA (1.0 mmol, 10 equivalents) in 3 mL of DMF.

-

Pre-activate the mixture by allowing it to stand for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours to ensure complete coupling.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Table 1: Reagent Quantities for Coupling Steps (0.1 mmol Scale)

| Amino Acid | Fmoc-Amino Acid (mg) | HBTU (mg) | DIPEA (µL) |

| Glycine | 148.6 | 185.7 | 174 |

| Phenylalanine | 193.7 | 185.7 | 174 |

| Proline | 168.7 | 185.7 | 174 |

Monitoring the Synthesis

The completion of the coupling and deprotection steps can be monitored using the Kaiser test. A small sample of the resin beads is taken after the coupling step. A blue color indicates the presence of free primary amines and an incomplete reaction. A yellow/colorless result indicates a complete reaction.

Note: The Kaiser test is not reliable for monitoring the coupling to a secondary amine like Proline. In this case, a Chloranil test can be used, or the coupling time can be extended to ensure completion.

Final Fmoc Deprotection

After coupling the final amino acid (Fmoc-Pro-OH), perform a final deprotection step as described in section 3.2.1 to yield the free N-terminal peptide on the resin.

Cleavage and Side-Chain Deprotection

-

Wash the deprotected peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O. For 5 mL of cocktail, use 4.75 mL of TFA, 125 µL of TIS, and 125 µL of H₂O.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with an additional 1 mL of TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to 40 mL of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

Purification by HPLC

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: HPLC Purification Parameters

| Parameter | Condition |

| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | 220 nm |

Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.

Characterization by Mass Spectrometry

The identity of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS).

Table 3: Expected Mass of this compound

| Peptide | Molecular Formula | Monoisotopic Mass (Da) | Average Mass (Da) |

| This compound | C₂₂H₃₂N₄O₅ | 448.2376 | 448.51 |

Expected Yield and Purity

The overall yield of the synthesis can vary depending on the efficiency of each coupling and deprotection step.

| Stage | Expected Yield | Expected Purity (by HPLC) |

| Crude Peptide | 70-90% | 60-80% |

| Purified Peptide | 30-50% | >95% |

Workflow and Pathway Diagrams

Solid-Phase Synthesis Workflow

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of H-Pro-Phe-Gly-Lys-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of the tetrapeptide H-Pro-Phe-Gly-Lys-OH using reverse-phase high-performance liquid chromatography (RP-HPLC). The described method employs a C18 stationary phase with a water/acetonitrile mobile phase system containing trifluoroacetic acid as an ion-pairing agent. This protocol is designed to achieve high purity of the target peptide, suitable for subsequent research and development applications.

Introduction

The tetrapeptide this compound is a short-chain peptide of interest in various fields of biochemical and pharmaceutical research. As with most synthetic peptides, the crude product contains impurities such as deletion sequences, incompletely deprotected sequences, and by-products from the synthesis and cleavage steps. For reliable and reproducible results in downstream applications, purification of the target peptide to a high degree of homogeneity is essential.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective technique for the purification of peptides.[1][2][3] The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase.[4] By gradually increasing the hydrophobicity of the mobile phase through the addition of an organic solvent like acetonitrile (ACN), compounds are eluted based on their hydrophobicity.[5] The inclusion of an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase helps to improve peak shape and resolution by masking the interactions of residual silanol groups on the stationary phase and providing a counter-ion for the charged groups on the peptide.[5][6]

This document outlines a general yet detailed method for the purification of this compound, which can be adapted and optimized for specific instrumentation and purity requirements.

Experimental Protocol

Materials and Instrumentation

-

Peptide: Crude this compound

-

Solvents:

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA), sequencing grade

-

-

Instrumentation:

-

Preparative HPLC system with a gradient pump, autosampler (or manual injector), UV detector, and fraction collector

-

Reverse-phase C18 column (preparative or semi-preparative)

-

Solvent filtration apparatus with 0.22 µm or 0.45 µm filters[7]

-

Sample filtration apparatus (e.g., syringe filters)

-

Lyophilizer (for peptide recovery)

-

Mobile Phase Preparation

-

Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

-

Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

-

Filtration and Degassing: Filter both mobile phases through a 0.22 µm or 0.45 µm membrane filter to remove particulate matter.[7] Degas the solvents by sonication, sparging with helium, or using an inline degasser to prevent bubble formation in the HPLC system.[5]

Sample Preparation

-

Dissolution: Dissolve the crude this compound peptide in a small volume of Mobile Phase A or a solvent with a low organic content (e.g., 5-10% ACN in water) to ensure it binds to the column upon injection.[8] The concentration will depend on the column size and loading capacity. A starting concentration of 10-20 mg/mL is often appropriate.

-

Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any insoluble material that could clog the column or tubing.

HPLC Purification Method

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

-

Injection: Inject the filtered peptide sample onto the column.

-

Gradient Elution: Elute the bound peptides using a linear gradient of increasing Mobile Phase B concentration. A shallow gradient is often effective for separating closely related impurities.

-

Detection: Monitor the elution profile using a UV detector at wavelengths of 214 nm (for the peptide backbone) and 280 nm (for the Phenylalanine aromatic side chain).[9][10]

-

Fraction Collection: Collect fractions corresponding to the major peak, which should be the target peptide this compound.

-

Analysis of Fractions: Analyze the collected fractions for purity using analytical HPLC.

-

Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to remove the solvents and obtain the purified peptide as a fluffy white powder.

Data Presentation

The following table summarizes the recommended starting parameters for the HPLC purification of this compound. These parameters may require optimization based on the specific crude peptide sample and the HPLC system used.

| Parameter | Recommended Value/Condition |

| Column | Preparative/Semi-preparative C18, 5-10 µm particle size, 100-300 Å pore size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | Dependent on column diameter (e.g., 4-20 mL/min for semi-preparative) |

| Gradient | 5% to 65% B over 60 minutes (example, to be optimized) |

| Detection Wavelength | 214 nm and 280 nm |

| Injection Volume | Dependent on column size and sample concentration |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

Visualization

Experimental Workflow Diagram

References

- 1. m.youtube.com [m.youtube.com]

- 2. hplc.eu [hplc.eu]

- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

Application Note: Mass Spectrometry Characterization of Synthetic PFGK Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic peptides are of increasing importance in various fields, including drug discovery, proteomics, and diagnostics. Accurate characterization of these peptides is crucial to ensure their identity, purity, and quality. Mass spectrometry (MS) is a powerful analytical technique for the comprehensive characterization of synthetic peptides, providing information on molecular weight, amino acid sequence, and the presence of impurities. This application note provides a detailed protocol for the characterization of a synthetic tetrapeptide, PFGK (Pro-Phe-Gly-Lys), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).